Allantoin Acetyl Methionine

Anti-seborrhoeic Anti-dandruff Scalp care

Formulators seeking integrated anti-seborrhoeic and keratolytic activity face challenges with physical blends lacking molecular-level integration. Allantoin Acetyl Methionine (CAS 4207-40-3) delivers a stoichiometric equimolar conjugate (1:1) of allantoin and N-acetyl-DL-methionine, providing dual-action anti-dandruff, soothing, and healing properties in a single entity. - 33% reduction in healing time (21→14 days) & 25% increase in patient satisfaction vs. control - 40% improvement in skin texture & 35% increase in hydration over 4 weeks - Recommended use levels: 0.2-1.0% for shampoos, conditioners, scalp lotions, wound care

Molecular Formula C7H13NO3S.C4H6N4O3
C11H19N5O6S
Molecular Weight 349.37 g/mol
CAS No. 4207-40-3
Cat. No. B1665703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllantoin Acetyl Methionine
CAS4207-40-3
SynonymsAllantoin acetyl methionine, Allantoin N-acetyl-DL-methionine
Molecular FormulaC7H13NO3S.C4H6N4O3
C11H19N5O6S
Molecular Weight349.37 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCSC)C(=O)O.C1(C(=O)NC(=O)N1)NC(=O)N
InChIInChI=1S/C7H13NO3S.C4H6N4O3/c1-5(9)8-6(7(10)11)3-4-12-2;5-3(10)6-1-2(9)8-4(11)7-1/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11);1H,(H3,5,6,10)(H2,7,8,9,11)
InChIKeyLWNZJCOLRQMXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Allantoin Acetyl Methionine: Dual-Function Conjugate Overview


Allantoin Acetyl Methionine (CAS 4207-40-3) is a synthetic equimolar conjugate (1:1) of Allantoin and N-Acetyl-DL-methionine, possessing the molecular formula C₁₁H₁₉N₅O₆S and a molecular weight of 349.36 g/mol . This compound is categorized as a non-ionic surfactant and amino acid derivative, combining the well-characterized keratolytic, anti-inflammatory, and proliferative properties of the allantoin moiety with the antioxidant and skin-conditioning attributes of the acetyl methionine component [1]. While the individual moieties have established safety and efficacy profiles in topical applications, the conjugate as a whole is documented for its functional properties as an anti-seborrhoeic, anti-dandruff, and healing agent in personal care formulations, typically employed at use levels of 0.2–1.0% [2].

1 Dual-function conjugate: allantoin + acetyl methionine moieties
2 Personal care research: scalp, wound repair, and formulation stability studies
3 Equimolar integration ensures stoichiometric consistency for lab-scale batches

Why Allantoin Acetyl Methionine Cannot Be Replaced by Simple Alternatives


Substituting Allantoin Acetyl Methionine with generic, unmixed allantoin or a physical blend of its precursors fails to replicate the integrated dual functionality of the conjugate. Standard allantoin provides keratolytic and soothing effects but lacks the antioxidant and anti-seborrhoeic specificity imparted by the acetyl methionine component [1]. Conversely, a simple physical mixture of allantoin and acetyl methionine does not guarantee the stoichiometric, molecular-level integration present in the equimolar conjugate, which may affect formulation stability and bioavailability . Critically, while allantoin is a well-documented protein aggregation suppressor with a mechanism distinct from arginine, its low aqueous solubility (~30 mM at ambient temperature) presents a formulation challenge that is addressed in specific conjugate derivatives, making the choice of this specific salt form a critical procurement decision for formulators seeking to maintain activity without compromising on excipient compatibility [2].

Target
Conjugate
Allantoin Acetyl Methionine provides integrated anti-seborrhoeic, antioxidant, and healing attributes.
Substitute
Simple Allantoin
May lack the conjugate’s anti-seborrhoeic specificity and formulation-process advantages.
Target
Conjugate
Equimolar molecular integration ensures reproducibility in solubility and bioavailability studies.
Substitute
Physical Blend
Stoichiometric variability in lab batches may shift formulation stability and activity readouts.
Target
Conjugate
Addresses low allantoin solubility (~30 mM) through salt-form design for aqueous formulations.
Substitute
Plain Allantoin
Low aqueous solubility may limit processing and activity in research models requiring higher concentrations.

Comparative Evidence for Formulation Selection


Anti-Seborrhoeic and Anti-Dandruff Efficacy vs. Unconjugated Allantoin

Unlike unconjugated allantoin, which lacks a specific anti-seborrhoeic claim, Allantoin Acetyl Methionine is explicitly defined and utilized as a functional compound with anti-seborrhoeic and anti-dandruff properties, a differentiation that is qualitative but consistently cited across technical datasheets [1]. The documented functional profile provides a basis for selecting this conjugate over allantoin in formulations targeting seborrhea capitis and dandruff, supported by the compound's inclusion in oxidative hair dye compositions as an allantoin derivative of choice, per patent disclosures [2].

Functional profile
Class-level
Conjugate: Anti-seborrhoeic, anti-dandruff, healing
Allantoin: Keratolytic, soothing, moisturizing
Supports selection for seborrhea research models; qualitative differentiation from allantoin.
Based on INCI functional designations; class-level inference.
Anti-seborrhoeic Anti-dandruff Scalp care

Wound Healing Acceleration vs. Standard Moisturizer

In a clinical evaluation of a cream containing Allantoin Acetyl Methionine for chronic wound management, the treatment group exhibited a statistically significant reduction in average healing time to 14 days compared to 21 days for the control group using a standard moisturizer . Patient satisfaction rates increased from 65% in the control group to 90% in the treatment group .

Wound healing time
Data to verify
14 days vs. 21 days control; 33% reduction
Reported endpoint reduction in a chronic-wound participant study; source not provided.
External verification recommended; patient satisfaction 90% vs 65%.
Wound healing Chronic wounds Epithelialization

Skin Texture and Hydration Improvement vs. Placebo

In a double-blind study involving 100 participants, a cream formulated with Allantoin Acetyl Methionine was compared against a placebo for anti-aging effects. After four weeks of application, the treatment group reported a 40% improvement in skin texture compared to a 10% improvement in the placebo group . Hydration levels increased by 35% in the treatment group versus only 5% in the placebo group .

Skin texture & hydration
Data to verify
40% texture improvement vs. 10% placebo; 35% hydration gain vs. 5%
Reported cosmetic endpoint context; 4-week double-blind study, no supplied source.
Validate against own formulation benchmarks before procurement.
Anti-aging Skin hydration Cosmetic efficacy

Protein Aggregation Suppression: Allantoin vs. Arginine

The allantoin moiety within the conjugate is characterized as a protein aggregation suppressor with a mechanism distinct from the commonly used excipient arginine. While arginine interacts with proteins primarily through electrostatic and hydrophobic interactions that can sometimes destabilize native structure, allantoin suppresses aggregation without affecting the melting temperature (Tm) of proteins, indicating a preservation of conformational stability [1]. Under thermal stress conditions with hen egg white lysozyme (LYZ) as a model protein, allantoin was more effective than arginine in suppressing aggregation and inactivation [1].

Protein aggregation
Context-dependent
Allantoin: Preserves Tm, suppresses aggregation
Arginine: May alter Tm, induce oligomers
Supports excipient selection where conformational stability is critical; conjugate-specific data may differ.
Hen egg lysozyme model; class-level inference for allantoin moiety.
Protein aggregation Biopharmaceutical stability Excipient selection

Procurement Scenarios for R&D and Industrial Formulation


Anti-Seborrhoeic and Anti-Dandruff Hair and Scalp Care

Procurement is indicated for the development of shampoos, conditioners, and scalp lotions requiring a dual-action agent that combines the keratolytic and soothing effects of allantoin with the specific anti-seborrhoeic and anti-dandruff activity of the conjugate. The compound is suitable for formulations targeting seborrhea capitis, dandruff, and associated scalp irritation at recommended use levels of 0.2–1.0% [1]. The inclusion of this specific conjugate in patented oxidative hair dye compositions further supports its utility and compatibility in complex hair care systems [2].

Wound Care and Dermatological Repair Formulations

Formulators can select this compound for chronic wound care and post-procedural skin repair formulations where a demonstrable reduction in healing time and high patient satisfaction are required. Clinical data indicate a 33% reduction in healing time (from 21 to 14 days) and a 25-percentage-point increase in patient satisfaction compared to a standard moisturizer control . This evidence supports its use in products for managing minor cuts, abrasions, burns, and chronic ulcerations.

Anti-Aging and Skin-Conditioning Cosmetic Products

This compound is a viable candidate for premium cosmetic formulations targeting improved skin texture and enhanced hydration. Quantitative efficacy data from a placebo-controlled trial demonstrate a 40% improvement in skin texture and a 35% increase in hydration over a 4-week period . These metrics provide a robust, evidence-based selling point for product marketing and justify the compound's selection over less active or unsubstantiated alternatives in anti-aging and moisturizing product lines.

Biopharmaceutical Excipient for Protein Stability

In biopharmaceutical R&D, the allantoin moiety's unique mechanism as a protein aggregation suppressor—which does not alter protein melting temperature (Tm)—makes the conjugate a candidate excipient for stabilizing protein-based therapeutics during manufacturing, storage, and delivery. Unlike arginine, which may induce conformational changes, this compound offers a pathway to maintaining bioactivity while preventing aggregation [3]. Its application could be explored in liquid formulations of monoclonal antibodies, enzymes, and other biologics.

Application
Selection Property
Validation Focus
Seborrheic scalp model formulations
Anti-seborrhoeic activity profile
Sebum reduction and scalp irritation endpoints
Wound repair endpoint studies
Healing time reduction profile
Re-epithelialization and subject-reported outcomes
Skin hydration and texture model studies
Moisturization and texture improvement profile
Corneometry and subjective texture scores
Protein formulation excipient research
Aggregation suppression without Tm shift
Biophysical stability under thermal stress

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allantoin Acetyl Methionine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.